Ethyl 2,3-dibromobutyrate

Description

The exact mass of the compound Ethyl 2,3-dibromobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83552. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,3-dibromobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-dibromobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

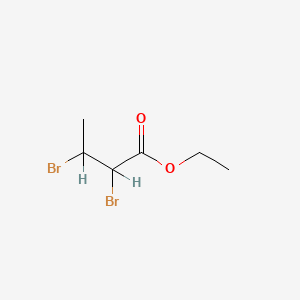

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZLAXFGOUPECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870680 | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-11-0 | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dibromobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dibromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2,3-dibromobutyrate

Introduction: Situating Ethyl 2,3-dibromobutyrate in Synthetic Chemistry

Ethyl 2,3-dibromobutyrate is a halogenated ester of significant interest in organic synthesis. As a vicinal dibromide (a molecule with bromine atoms on adjacent carbons), its chemical behavior is dominated by the reactivity of the two carbon-bromine bonds.[1] This structure makes it a valuable precursor for the formation of carbon-carbon double and triple bonds through elimination reactions, serving as a key intermediate in the synthesis of various organic molecules. The presence of the ethyl ester group also offers a site for further functional group transformations. This guide provides a comprehensive overview of its core chemical properties, synthesis, characteristic reactions, and safe handling protocols, grounded in established chemical principles and experimental observations.

Part 1: Core Physicochemical and Spectroscopic Identity

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate purification methods, reaction conditions, and analytical characterization.

Physicochemical Data

The essential physical constants for Ethyl 2,3-dibromobutyrate are summarized below. These values are critical for experimental design, including predicting reaction temperatures and selecting appropriate solvents.

| Property | Value | Source |

| CAS Number | 609-11-0 | [2][3] |

| Molecular Formula | C₆H₁₀Br₂O₂ | [3] |

| Molecular Weight | 273.95 g/mol | [3] |

| Boiling Point | 104 °C at 17 mmHg | [2] |

| Density | 1.69 g/cm³ | [2] |

| Flash Point | 35 °C | [2] |

| Synonyms | Butanoic acid, 2,3-dibromo-, ethyl ester; Ethyl α,β-dibromobutyrate | [2][3] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While full spectra are best consulted directly from databases, the expected signatures for Ethyl 2,3-dibromobutyrate are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretch, typically found around 1740 cm⁻¹.[4][5] Additional significant peaks corresponding to C-H and C-Br bond vibrations will also be present. The NIST Chemistry WebBook is an authoritative source for reference IR spectra for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the ethyl ester group (a quartet and a triplet). The protons on the brominated carbons (C2 and C3) will appear as complex multiplets, and the terminal methyl group will be a doublet.

-

¹³C NMR : The carbon spectrum will show six distinct signals, including a peak for the carbonyl carbon (around 170 ppm) and two signals for the carbons bonded to bromine.

-

-

Mass Spectrometry (MS) : Due to the two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[3]

Part 2: Synthesis and Synthetic Utility

The primary value of Ethyl 2,3-dibromobutyrate lies in its role as a synthetic intermediate. Its preparation and subsequent reactions are foundational to its use.

Synthesis via Electrophilic Addition

Ethyl 2,3-dibromobutyrate is readily synthesized by the electrophilic addition of molecular bromine (Br₂) across the double bond of ethyl crotonate (ethyl trans-2-butenoate).[6]

Causality of the Experimental Design: The reaction is typically performed in an inert solvent, such as a halogenated hydrocarbon, to prevent the solvent from participating in the reaction.[7] The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This stereospecificity is a hallmark of this reaction class and is crucial for controlling the stereochemistry of the product.

Caption: Synthesis of Ethyl 2,3-dibromobutyrate via bromination.

Core Reactivity: Elimination Reactions

The two bromine atoms are excellent leaving groups, making Ethyl 2,3-dibromobutyrate an ideal substrate for elimination reactions to regenerate a π-bond. The specific product depends heavily on the choice of reagent and reaction conditions.

The most common reaction is a reductive elimination (debromination) to form an alkene, typically ethyl crotonate. This transformation can be achieved with reagents like zinc metal in acetic acid or sodium iodide in acetone.[8]

Mechanism Insight (NaI in Acetone): This reaction proceeds via an E2-like mechanism. The iodide ion acts as a nucleophile, attacking one bromine atom. This induces a conformational change, allowing for the anti-periplanar elimination of the second bromine atom and the formation of the double bond.[8]

Mechanism Insight (Zinc Metal): The reaction with zinc involves the oxidative insertion of zinc into a carbon-bromine bond, forming a transient organozinc intermediate.[9] This intermediate then readily eliminates the second bromine atom to yield the alkene. This method is particularly effective and common for dehalogenating vicinal dihalides.[9]

Caption: Experimental workflow for debromination using Zinc.

Using a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at high temperatures, can induce a double dehydrohalogenation.[7] This reaction first eliminates one equivalent of HBr to form a vinyl bromide intermediate. A second, more forceful elimination then generates the corresponding alkyne. This is a general and powerful method for converting alkenes into alkynes via a dibromide intermediate.[7][10]

Caption: Pathway from vicinal dibromide to alkyne.

Part 3: Field-Proven Experimental Protocol

Protocol: Debromination of Ethyl 2,3-dibromobutyrate using Zinc

This protocol describes a self-validating system for converting the title compound back to an alkene. The disappearance of the high-density starting material and the appearance of the lower-polarity alkene product can be easily monitored by Thin Layer Chromatography (TLC).

1. Reagents and Setup:

-

Ethyl 2,3-dibromobutyrate (1.0 eq)

-

Zinc dust (<10 micron, activated) (2.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (for safety, though reaction is often run at room temp).

2. Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 2,3-dibromobutyrate in glacial acetic acid (~5 mL per gram of substrate) in the round-bottom flask.

-

Addition of Zinc: To the stirring solution, add zinc dust in small portions. Causality Note: The reaction can be exothermic. Portion-wise addition allows for better temperature control, preventing potential side reactions.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to ethyl crotonate.

-

Work-up (Filtration): Once the reaction is complete (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove excess zinc and any zinc salts. Wash the filter cake with a small amount of diethyl ether.

-

Work-up (Quenching & Extraction): Transfer the filtrate to a separatory funnel. Carefully add water and then slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases. Extract the aqueous layer three times with diethyl ether. Trustworthiness Note: This neutralization and extraction procedure ensures the complete removal of the acid catalyst and inorganic byproducts, which is critical for obtaining a pure product.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude ethyl crotonate.

-

Purification (Optional): If necessary, the product can be further purified by fractional distillation.

Part 4: Safety and Handling

Ethyl 2,3-dibromobutyrate is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as corrosive and may cause skin burns and eye damage.[2] It is also combustible.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][11] Keep away from heat, sparks, and open flames.[2]

-

First Aid:

Conclusion

Ethyl 2,3-dibromobutyrate serves as a versatile and illustrative example of a vicinal dibromide in organic synthesis. Its straightforward preparation from ethyl crotonate and its predictable reactivity in elimination reactions make it a valuable intermediate for accessing both alkenes and alkynes. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions . UNI ScholarWorks. [Link]

-

Butanoic acid, 2,3-dibromo-, ethyl ester . NIST Chemistry WebBook. [Link]

-

Preparation of Alkynes - Elimination Reactions of Dihalides . Chemistry LibreTexts. [Link]

-

Alkenes preparation: Debromination of Vicinal Dibromides . YouTube. [Link]

-

Dehalogenation of vicinal dihalides . Chemistry Stack Exchange. [Link]

-

Alkenes To Alkynes Via Halogenation And Elimination Reactions . Master Organic Chemistry. [Link]

-

Dehalogenation of Vicinal Dihalides . Scribd. [Link]

-

The IR Spectra of butyric acid and ethyl butyrate show sharp strong singlet absorption at 1725 cm - Chegg . Chegg. [Link]

-

The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. - Filo . Filo. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. ETHYL 2,3-DIBROMOBUTYRATE - Safety Data Sheet [chemicalbook.com]

- 3. Butanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]

- 4. Solved the IR Spectra of butyric acid and ethyl butyrate | Chegg.com [chegg.com]

- 5. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to Ethyl 2,3-Dibromobutyrate (CAS 609-11-0): Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of Ethyl 2,3-dibromobutyrate, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, core reactivity, and strategic applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Characteristics and Physicochemical Properties

Ethyl 2,3-dibromobutyrate, with the chemical formula C₆H₁₀Br₂O₂, is a vicinal dibromide ester that serves as a valuable building block in organic synthesis.[1][2] Its utility stems from the two reactive carbon-bromine bonds, which can be selectively targeted to introduce a variety of functional groups. Understanding its physical properties is paramount for its safe handling and application in experimental design.

The compound typically presents as a clear, colorless to light yellow liquid.[3][4] Proper storage is critical to maintain its integrity; it should be kept in a cool environment, typically between 2-8°C.[3][4]

| Property | Value | Source |

| CAS Number | 609-11-0 | [1][3][5] |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 273.95 g/mol | [1][2][5] |

| Boiling Point | 104 °C @ 17 mmHg | [1][3][4] |

| Density | ~1.69 g/cm³ | [1][3][4] |

| Refractive Index | 1.4940 - 1.4970 | [3][4] |

| Synonyms | Butanoic acid, 2,3-dibromo-, ethyl ester; Ethyl α,β-dibromobutyrate | [1][2] |

Synthesis Pathway: Electrophilic Bromination of Ethyl Crotonate

The most direct and common synthesis of Ethyl 2,3-dibromobutyrate involves the electrophilic addition of molecular bromine (Br₂) across the double bond of Ethyl Crotonate. This reaction is a classic example of alkene halogenation.

The causality for this pathway is straightforward: the electron-rich pi bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in Br₂. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻). The reaction concludes with the backside attack of the bromide ion on one of the carbons of the bromonium ion ring, resulting in the vicinal dibromide with anti-stereochemistry.

Caption: Synthesis workflow for Ethyl 2,3-dibromobutyrate.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination of ethyl crotonate.[6]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 0.50 moles of ethyl crotonate in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Cooling: Cool the flask in an ice bath to 0-5°C. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Bromine Addition: Slowly add 0.50 moles of molecular bromine, typically dissolved in the same solvent, via the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring and keep the temperature below 10°C. The characteristic reddish-brown color of bromine should fade as it is consumed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate solution to neutralize any acidic byproducts, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 2,3-dibromobutyrate.[6]

Core Reactivity and Synthetic Utility

The synthetic power of Ethyl 2,3-dibromobutyrate lies in the reactivity of its two C-Br bonds. These bonds serve as handles for introducing new functionalities through nucleophilic substitution or for creating unsaturation via elimination reactions. This dual reactivity makes it a strategic intermediate for building molecular complexity.

A. Nucleophilic Substitution

The bromine atoms are excellent leaving groups. The carbon atoms to which they are attached are electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides). This allows for the displacement of one or both bromine atoms to forge new carbon-heteroatom or carbon-carbon bonds, a foundational strategy in the synthesis of pharmaceutical intermediates.[7]

B. Elimination (Dehydrobromination)

When treated with a non-nucleophilic base, Ethyl 2,3-dibromobutyrate can undergo elimination of HBr to form an alkene. Depending on the reaction conditions and the specific base used, this can lead to the formation of various unsaturated esters, which are themselves valuable synthetic precursors.

Caption: Primary reaction pathways for Ethyl 2,3-dibromobutyrate.

Applications in Drug Development and Research

While direct applications of Ethyl 2,3-dibromobutyrate are often proprietary, its role as a versatile intermediate is well-established. Its structural motif is analogous to other key building blocks like ethyl 2,3-dibromopropionate, which is instrumental in synthesizing complex heterocycles and amino acid derivatives for antiviral and anticancer agents.[7]

The strategic value of Ethyl 2,3-dibromobutyrate lies in its ability to act as a four-carbon scaffold. Researchers can leverage its reactive sites to construct libraries of compounds for high-throughput screening or to execute total synthesis of complex natural products. Related brominated esters are used to synthesize molecules like Efaroxan, an insulin secretion stimulant, and inhibitors for viruses like Hepatitis C.[8][9]

Safety, Handling, and Hazard Profile

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Ethyl 2,3-dibromobutyrate is a hazardous chemical and must be handled with appropriate care.

-

Corrosivity: It is classified as corrosive and can cause severe skin burns and serious eye damage.[10]

-

Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[10]

-

Handling: Always work in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[1]

-

Inhalation: Move the victim to fresh air.[1]

-

Ingestion: Rinse mouth with water and do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.[1][11]

-

Conclusion

Ethyl 2,3-dibromobutyrate (CAS 609-11-0) is more than just a chemical on a shelf; it is a potent and versatile tool for chemical innovation. Its well-defined synthesis and predictable reactivity make it an invaluable intermediate for researchers and drug development professionals. By understanding the principles governing its synthesis and reactions, scientists can strategically employ this compound to construct novel molecules with significant potential in medicine and materials science.

References

-

The Role of Ethyl 2,3-dibromopropionate in Pharmaceutical Synthesis . Fengchen Group Co., Ltd. [Link]

-

Ethyl 2,3-dibromopropionate | C5H8Br2O2 | CID 97945 . PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl Bromide . ResearchGate. [Link]

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance . ResearchGate. [Link]

-

Butanoic acid, 2,3-dibromo-, ethyl ester | C6H10Br2O2 | CID 98157 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of Butanoic acid, 2,3-dibromo-, ethyl ester (CAS 609-11-0) . Cheméo. [Link]

- CN1049330A - Process for producing ethyl butyrate.

- CN1453263A - Synthesis of gamma-ethyl bromo-butyrate.

- WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

Butanoic acid, 2,3-dibromo-, ethyl ester . NIST WebBook. [Link]

-

Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 . PubChem, National Center for Biotechnology Information. [Link]

-

ETHYL 2-BROMOBUTYRATE | Atom Pharma . ATOMPHARMA. [Link]

-

The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions . UNI ScholarWorks. [Link]

-

Safety Data Sheet - Ethyl 2,3-dibromobutanoate . Aaron Chemistry GmbH. [Link]

Sources

- 1. ETHYL 2,3-DIBROMOBUTYRATE - Safety Data Sheet [chemicalbook.com]

- 2. Butanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]

- 3. ETHYL 2,3-DIBROMOBUTYRATE price,buy ETHYL 2,3-DIBROMOBUTYRATE - chemicalbook [chemicalbook.com]

- 4. ETHYL 2,3-DIBROMOBUTYRATE | 609-11-0 [chemicalbook.com]

- 5. Butanoic acid, 2,3-dibromo-, ethyl ester | C6H10Br2O2 | CID 98157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. atompharma.co.in [atompharma.co.in]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,3-dibromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of Ethyl 2,3-dibromobutyrate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective synthesis, analysis, and utilization of this compound.

Introduction to Ethyl 2,3-dibromobutyrate: A Molecule of Stereochemical Interest

Ethyl 2,3-dibromobutyrate, with the chemical formula C₆H₁₀Br₂O₂, is a halogenated ester that presents a fascinating case study in stereoisomerism.[1] Its structure contains two adjacent chiral centers at the C2 and C3 positions, giving rise to multiple stereoisomers. Understanding the distinct spatial arrangement of the bromine atoms and their impact on the molecule's physical and chemical properties is paramount for its application in various fields, including as a synthetic intermediate in the development of novel pharmaceuticals and other fine chemicals.

This guide will delve into the nuances of its molecular architecture, exploring the synthesis of its diastereomers and the spectroscopic techniques used for their differentiation and characterization.

The Stereoisomers of Ethyl 2,3-dibromobutyrate: Erythro and Threo Diastereomers

The presence of two stereogenic centers in Ethyl 2,3-dibromobutyrate results in the existence of two diastereomeric pairs: the erythro and threo forms. These terms are used to describe the relative configuration of the substituents on adjacent chiral carbons.

-

Erythro isomer : In the Fischer projection, the two bromine atoms are on the same side of the carbon backbone. This corresponds to the (2R, 3S) or (2S, 3R) configuration. The erythro form of 2,3-dibromobutane is a meso compound, meaning it is achiral despite having chiral centers due to an internal plane of symmetry.

-

Threo isomers : In the Fischer projection, the two bromine atoms are on opposite sides of the carbon backbone. This corresponds to the (2R, 3R) and (2S, 3S) configurations, which are a pair of enantiomers.

Synthesis of Ethyl 2,3-dibromobutyrate Diastereomers

The primary synthetic route to Ethyl 2,3-dibromobutyrate is the electrophilic addition of bromine (Br₂) to ethyl crotonate. The stereochemical outcome of this reaction is dictated by the geometry of the starting alkene (cis or trans) and the mechanism of bromine addition.

The Mechanism of Bromine Addition: Anti-Addition

The addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, leading to anti-addition, where the two bromine atoms add to opposite faces of the original double bond.

Stereoselective Synthesis

-

From trans-Ethyl Crotonate: The anti-addition of bromine to trans-ethyl crotonate results in the formation of the threo enantiomers ((2R,3R) and (2S,3S)-ethyl 2,3-dibromobutyrate) as a racemic mixture.

-

From cis-Ethyl Crotonate: The anti-addition of bromine to cis-ethyl crotonate yields the erythro meso compound ((2R,3S)-ethyl 2,3-dibromobutyrate).

This stereospecificity allows for the selective synthesis of the desired diastereomer by choosing the appropriate starting alkene.

Experimental Protocol: Bromination of Ethyl Crotonate

Objective: To synthesize Ethyl 2,3-dibromobutyrate via the electrophilic addition of bromine to ethyl crotonate.

Materials:

-

Ethyl crotonate (trans- or cis-)

-

Bromine

-

Dichloromethane (or other suitable inert solvent)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl crotonate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of ethyl crotonate. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,3-dibromobutyrate.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization

The differentiation of the erythro and threo diastereomers of Ethyl 2,3-dibromobutyrate relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectra of the diastereomers are expected to show distinct differences in the chemical shifts and coupling constants of the methine protons at C2 and C3.

-

Chemical Shifts: The protons on the carbon atoms bearing the bromine atoms (C2-H and C3-H) will be deshielded and appear in the downfield region of the spectrum. The relative stereochemistry will influence the local electronic environment of these protons, leading to different chemical shifts for the erythro and threo isomers.

-

Coupling Constants (³JHH): The vicinal coupling constant between the C2-H and C3-H protons is particularly informative. According to the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between the two protons. Due to the different spatial arrangements of the substituents in the erythro and threo isomers, they will exhibit different preferred conformations, leading to distinct ³JHH values. Generally, a larger coupling constant is expected for an anti-periplanar arrangement of the protons, which may be more favored in one diastereomer over the other.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will also show differences between the diastereomers. The chemical shifts of the carbon atoms, especially the chiral carbons C2 and C3, will be sensitive to the stereochemical environment.

| Predicted ¹³C NMR Chemical Shift Ranges | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| -OCH₂CH₃ | 60-65 |

| C2-Br | 45-55 |

| C3-Br | 50-60 |

| -CH₃ (butyrate) | 15-25 |

| -OCH₂CH₃ | 10-15 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Ethyl 2,3-dibromobutyrate is expected to show a characteristic fragmentation pattern that can be used for its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

-

Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment corresponding to the loss of the ethoxy group from the molecular ion.

-

Loss of Bromine Radical (•Br): Fragmentation involving the cleavage of a C-Br bond.

-

Loss of HBr: Elimination of hydrogen bromide.

-

Acylium Ion: A prominent peak corresponding to the [CH₃CHBrCHBrCO]⁺ ion.

-

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur.

The relative intensities of these fragment ions may differ between the erythro and threo isomers due to differences in their stereochemistry influencing the stability of the fragment ions and the transition states of the fragmentation pathways.

Physical Properties

The physical properties of Ethyl 2,3-dibromobutyrate are influenced by its molecular weight and the presence of the two bromine atoms.

| Physical Property | Value |

| Molecular Formula | C₆H₁₀Br₂O₂ |

| Molecular Weight | 273.95 g/mol [1] |

| Boiling Point | 104 °C / 17 mmHg[1] |

| Density | 1.69 g/cm³[1] |

| Appearance | Clear liquid |

Conclusion

Ethyl 2,3-dibromobutyrate is a structurally rich molecule whose stereochemistry can be controlled through stereospecific synthesis. The differentiation of its diastereomers requires careful application of spectroscopic techniques, particularly NMR. This guide has provided a foundational understanding of its molecular structure, synthesis, and characterization. While specific experimental spectral data for the individual diastereomers remains elusive in publicly accessible databases, the principles and predicted data outlined herein offer a robust framework for researchers working with this compound. Further experimental investigation is warranted to fully elucidate and document the distinct spectroscopic signatures of the erythro and threo isomers.

References

Sources

Technical Guide: Stereochemical Analysis & Synthesis of Ethyl 2,3-dibromobutyrate

Executive Summary

Ethyl 2,3-dibromobutyrate (CAS: 609-11-0) serves as a quintessential model for studying stereoselective halogenation and elimination reactions in acyclic systems. Existing as two distinct diastereomeric pairs—erythro (racemic) and threo (racemic)—its utility extends beyond simple functionalization into the kinetic resolution of chiral centers and the synthesis of vinyl halides via stereospecific E2 elimination.

This guide provides a rigorous examination of the stereoisomers, detailing the mechanistic causality of their formation, spectroscopic differentiation, and divergent reactivity profiles.

Stereochemical Framework

The molecule possesses two chiral centers at C2 and C3. Unlike symmetric vicinal dihalides (e.g., 2,3-dibromobutane), the distinct ester and methyl termini prevent the formation of a meso compound. Consequently, four distinct stereoisomers exist, grouped into two diastereomeric racemates.

Nomenclature & Configuration

-

Erythro Isomer (Racemate): Corresponds to the

and -

Threo Isomer (Racemate): Corresponds to the

and

Visualizing the Hierarchy

The following diagram illustrates the stereochemical relationship and the origin of these isomers from their alkene precursors.

Figure 1: Stereochemical hierarchy of Ethyl 2,3-dibromobutyrate isomers.

Synthetic Pathways & Mechanistic Causality

The synthesis of specific diastereomers is governed by the stereospecific nature of electrophilic halogenation. The reaction proceeds via a bridged bromonium ion intermediate, which enforces anti-addition of the bromine atoms across the double bond.

The Stereospecificity Rule

-

(E)-Ethyl Crotonate (Trans) +

-

The anti-addition to the trans-alkene places the C-C backbone in a conformation that, upon rotation to the Fischer projection, aligns the bromines on the same side (erythro).

-

-

(Z)-Ethyl Crotonate (Cis) +

-

Anti-addition to the cis-alkene yields the threo racemate.

-

Mechanistic Workflow

The following diagram details the orbital interactions and intermediate geometry that dictate the product outcome.

Figure 2: Mechanistic pathway for the stereoselective synthesis of the erythro isomer.

Spectroscopic Characterization & Analysis

Distinguishing between erythro and threo isomers requires careful analysis of NMR coupling constants (

1H NMR Analysis (Karplus Relationship)

The vicinal coupling constant between the C2-H and C3-H protons is the primary diagnostic tool.

-

Erythro Isomer: In solution, the erythro form favors a conformation where the bulky bromine atoms are anti-periplanar to minimize dipole repulsion. However, this places the protons in a specific dihedral relationship (often gauche or anti depending on ester bulk). Experimentally, the erythro isomer (derived from trans-crotonate) typically exhibits a larger coupling constant (

) compared to the threo form, indicating an anti-periplanar relationship of the protons in the dominant conformer. -

Threo Isomer: Derived from the cis-alkene, the threo isomer often shows a smaller coupling constant (

) due to conformational averaging or a gauche proton relationship.

Physical Property Comparison

The following table summarizes the key distinctions.

| Property | Erythro Isomer (from (E)-Crotonate) | Threo Isomer (from (Z)-Crotonate) |

| Melting Point | 58.5 - 59 °C (Solid at RT) | Liquid at RT (Lower MP) |

| Boiling Point | ~104 °C (17 mmHg) | Similar range |

| Density | 1.69 g/cm³ | ~1.69 g/cm³ |

| High (~10-11 Hz) | Intermediate/Low (< 9 Hz) | |

| Stability | Thermodynamically more stable | Less stable (steric crowding) |

Reactivity Profile: The E2 Elimination

The most critical application of these stereoisomers is in stereospecific dehydrobromination . Under E2 conditions (strong base, e.g., NaOEt/EtOH), the reaction requires the H and Br atoms to be anti-periplanar .

Stereochemical Outcome[2][3][4][5]

-

Erythro Isomer: Anti-elimination of H and Br yields (Z)-2-bromo-2-butenoate .

-

Why: To place H and Br anti, the Methyl and Ester groups must be on the same side (syn) in the transition state.

-

-

Threo Isomer: Anti-elimination yields (E)-2-bromo-2-butenoate .

-

Why: The geometric requirement places the Methyl and Ester groups on opposite sides.

-

This reaction is a textbook example of how substrate stereochemistry dictates product geometry in concerted reactions.

Experimental Protocol: Synthesis of Erythro-Ethyl 2,3-dibromobutyrate

Objective: Selective synthesis of the erythro racemate using (E)-ethyl crotonate.

Reagents

-

(E)-Ethyl Crotonate: 11.4 g (0.1 mol)

-

Bromine (

): 16.0 g (0.1 mol) -

Carbon Tetrachloride (

) or Dichloromethane ( -

Ice bath (0–5 °C)

Step-by-Step Methodology

-

Preparation: Dissolve 11.4 g of (E)-ethyl crotonate in 20 mL of solvent in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Cooling: Submerge the flask in an ice bath to maintain the temperature between 0–5 °C. Caution: The reaction is exothermic.

-

Bromination: Add the bromine (dissolved in 10 mL solvent) dropwise over 45 minutes. The rate should be controlled so the reddish-brown color of bromine disappears before the next drop hits the solution (titrating the alkene).

-

Completion: Continue stirring for 30 minutes after addition. A persistent faint orange color indicates a slight excess of bromine.

-

Work-up:

-

Wash the organic layer with 10% Sodium Thiosulfate (

) to quench excess bromine. -

Wash with saturated Sodium Bicarbonate (

) to remove any acidic impurities. -

Dry the organic layer over anhydrous Magnesium Sulfate (

).

-

-

Purification:

-

Remove the solvent via rotary evaporation.[2]

-

The crude oil will often crystallize upon cooling or scratching the flask walls (Erythro isomer MP: 59 °C).

-

Recrystallization: Recrystallize from petroleum ether or ethanol/water mixture to obtain pure white crystals.

-

References

-

ChemicalBook. (2025).[3][4] Ethyl 2,3-dibromobutyrate Properties and Safety Data. Retrieved from

-

NIST Chemistry WebBook. (2023). Erythro-2,3-Dibromobutane Thermochemistry Data. (Used for comparative physical property analysis). Retrieved from

-

ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. (Mechanistic context for bromination of crotonates). Retrieved from

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Technical Guide: Stereoselective Synthesis of Ethyl 2,3-Dibromobutyrate

Executive Summary

This technical guide details the synthesis of ethyl 2,3-dibromobutyrate via the electrophilic addition of elemental bromine to ethyl crotonate. While theoretically straightforward, this transformation requires precise control over thermodynamics and stereochemistry to maximize the yield of the erythro (2R, 3S) diastereomer and minimize polymerization or hydrolysis side products.

This document is structured to serve as a self-validating protocol for researchers in medicinal chemistry and process development, emphasizing safety engineering when handling liquid bromine and providing robust characterization metrics.

Part 1: Mechanistic Principles & Stereochemical Control

Reaction Mechanism

The transformation proceeds via an electrophilic addition mechanism. Ethyl crotonate (an

-

Activation: The

-electrons of the C2=C3 bond attack the diatomic bromine, expelling a bromide ion ( -

Bromonium Ion Formation: A cyclic bromonium ion intermediate is formed.[1][2] Crucially, this bridge locks the stereochemistry.

-

Nucleophilic Attack: The bromide ion attacks the more substituted carbon (or the carbon capable of best stabilizing the developing positive charge) from the face opposite to the bromonium bridge (anti-addition).

Stereochemical Outcome

Ethyl crotonate exists predominantly as the (E)-isomer (trans).

-

Substrate: (E)-Ethyl crotonate[3]

-

Mode of Addition: Anti-stereospecific

-

Product:

and

Note: The threo isomer would only result from the bromination of the (Z)-isomer (cis-ethyl crotonate), which is sterically less favored and less common in commercial feedstocks.

Figure 1: Stereochemical pathway of bromine addition to ethyl crotonate.

Part 2: Strategic Process Design

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and workup complexity. While Carbon Tetrachloride (

| Solvent | Polarity | Pros | Cons | Recommendation |

| Dichloromethane (DCM) | Moderate | Excellent solubility; low boiling point eases removal. | Volatile; requires careful exotherm control. | Primary Choice |

| Carbon Tetrachloride | Non-polar | Historic benchmark; inert. | Highly toxic; ozone-depleting; banned in many labs. | Avoid |

| Glacial Acetic Acid | Polar Protic | Stabilizes intermediates; easy to handle. | Difficult to remove completely; acidic workup required. | Secondary Choice |

| Solvent-Free | N/A | Highest atom economy; rapid reaction. | Exotherm is dangerous without active cooling; viscosity changes. | Expert Only |

Safety Engineering: Handling Liquid Bromine

Critical Hazard: Bromine (

-

Engineering Control: All operations must occur in a functioning fume hood with a scrubber trap (sodium thiosulfate solution) connected to the exhaust if working at scale (>10g).

-

PPE: Double nitrile gloves (or Viton/Butyl rubber), chemical splash goggles, and a face shield.

-

Quenching Agent: Keep a saturated solution of Sodium Thiosulfate (

) or Sodium Bisulfite (

Part 3: Optimized Experimental Protocol

Scale: 50 mmol (approx. 5.7 g of Ethyl Crotonate) Target Yield: >85%

Materials

-

Ethyl Crotonate (>98% purity, (E)-isomer)

-

Bromine (Elemental, Reagent Grade)

-

Dichloromethane (Anhydrous)[4]

-

Sodium Thiosulfate (sat. aq.)

-

Magnesium Sulfate (anhydrous)

Step-by-Step Procedure

Step 1: System Preparation

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a Claisen adapter connected to an inert gas line (

or -

Place the RBF in an ice-water bath (

).

Step 2: Substrate Solvation

-

Charge the RBF with Ethyl Crotonate (5.71 g, 50 mmol) .

-

Add Dichloromethane (30 mL) . Stir to ensure homogeneity.

Step 3: Controlled Bromination (The Critical Step)

-

Charge the addition funnel with Bromine (8.0 g, ~2.6 mL, 50 mmol) and DCM (5 mL) .

-

Dropwise Addition: Add the bromine solution slowly over 30–45 minutes.

-

Visual Validator: The solution will turn transiently red/orange.[5] Wait for the color to fade to pale yellow before adding the next drop.

-

Endpoint Indicator: A persistent orange/red color indicates that the alkene has been fully consumed and excess bromine is present.

-

Step 4: Reaction Maturation

-

Remove the ice bath and allow the mixture to warm to room temperature (

). -

Stir for an additional 2 hours.

-

TLC Monitoring: Silica gel; 10% EtOAc in Hexanes. Stain with

. The starting material (alkene) stains rapidly; the dibromide does not stain or stains faintly.

-

Step 5: Workup & Quenching

-

Add 10% aqueous Sodium Thiosulfate (20 mL) to the reaction mixture and stir vigorously for 10 minutes.

-

Observation: The organic layer should turn from red/orange to colorless/pale yellow.

-

-

Transfer to a separatory funnel. Separate the organic layer (bottom).

-

Extract the aqueous layer once with DCM (10 mL).

-

Combine organic layers and wash with Brine (20 mL) .

-

Dry over anhydrous Magnesium Sulfate (

) . Filter.

Step 6: Isolation

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

. -

Purification: The crude oil is typically >95% pure. For analytical grade, perform vacuum distillation.

-

Boiling Point: ~102–104°C at 12 mmHg (Literature value).

-

Figure 2: Experimental workflow for the bromination of ethyl crotonate.

Part 4: Characterization & Quality Control

To validate the synthesis, compare the isolated product against these spectroscopic standards.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.32 | Triplet ( | 3H | Ethyl ester terminus | |

| 1.95 | Doublet ( | 3H | Methyl group adjacent to chiral center | |

| 4.25 | Quartet ( | 2H | Methylene of ethyl ester | |

| 4.45 | Doublet of Quartets | 1H | Deshielded by Br; couples to Me and C2-H | |

| 4.70 | Doublet ( | 1H |

Note: The coupling constant

Physical Properties[3]

-

Appearance: Clear, colorless to pale yellow liquid.

-

Boiling Point: 102–104°C (12 mmHg).

-

Refractive Index (

): ~1.4950.

Part 5: Troubleshooting & Deviation Management

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Volatilization of product or incomplete reaction. | Ensure reaction runs to persistent color. Avoid high vacuum for extended periods if product is volatile. |

| Product is Dark Brown | Residual Bromine. | Repeat Sodium Thiosulfate wash. Ensure organic layer is colorless before drying. |

| Multiple Spots on TLC | Allylic bromination (radical mechanism). | Ensure reaction is kept in the dark (wrap flask in foil) and at low temperature to suppress radical substitution. |

References

-

Preparation of Ethyl 2,3-dibromobutyrate. PrepChem.com. Available at: [Link]

-

The Addition of Bromine to Ethyl Crotonate. UNI ScholarWorks. Available at: [Link]

-

Stereochemistry of Bromine Addition to Alkenes. Odinity. Available at: [Link]

-

Synthesis of alpha-bromo-alpha,beta-unsaturated Carbonyl Compounds. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Mechanistic & Synthetic Protocols for the Bromination of Ethyl Crotonate

Executive Summary

This technical guide analyzes the bromination of ethyl crotonate (ethyl (E)-but-2-enoate), a critical intermediate in the synthesis of pharmaceutical building blocks like benzazepines and pyrrol-2-ones. Unlike simple alkenes, the

This document details two divergent mechanistic pathways:

-

Electrophilic Addition: The standard synthesis of ethyl 2,3-dibromobutyrate using elemental bromine (

). -

Radical Substitution: The allylic functionalization using N-Bromosuccinimide (NBS) to access

-bromo derivatives.

Part 1: Mechanistic Foundations (Electrophilic Addition)

Electronic Deactivation & Kinetics

Ethyl crotonate features a carbonyl group conjugated with the alkene. The inductive (-I) and mesomeric (-M) effects of the ester group significantly reduce the electron density of the

-

Implication: Reactions in non-polar solvents (e.g.,

, Hexane) are often sluggish at room temperature. The use of polar protic solvents (e.g., glacial acetic acid) or Lewis acid catalysis is recommended to stabilize the developing charge in the transition state.

Stereochemical Control

The reaction proceeds via a stereospecific anti-addition mechanism.

-

Substrate: Ethyl crotonate exists predominantly as the (E)-isomer .

-

Intermediate: A cyclic bromonium ion forms on one face of the alkene.

-

Nucleophilic Attack: The bromide ion (

) attacks the more substituted carbon (C3) or the

Stereochemical Outcome:

The anti-addition of

Pathway Visualization

The following diagram illustrates the reaction coordinate and stereochemical progression.

Figure 1: Mechanistic flow of electrophilic bromine addition to ethyl crotonate, highlighting the rate-determining step (RDS) and stereochemical inversion.

Part 2: Divergent Pathway (Allylic Bromination)

While elemental bromine favors addition, the use of N-Bromosuccinimide (NBS) under radical conditions (AIBN initiator or UV light) shifts the mechanism to Wohl-Ziegler bromination .

-

Target: The

-protons (allylic methyl group). -

Mechanism: Radical chain reaction.[1]

-

Product: Ethyl 4-bromocrotonate (retaining the double bond).

-

Critical Control: To prevent concurrent electrophilic addition during NBS reactions, the concentration of

must be kept low, and the solvent should be non-polar (e.g.,

Part 3: Experimental Protocol (Synthesis of Ethyl 2,3-dibromobutyrate)

Objective: High-yield synthesis of the vicinal dibromide via electrophilic addition.

Reagents & Equipment

| Reagent | Role | Hazard Class |

| Ethyl Crotonate | Substrate | Flammable, Irritant |

| Bromine ( | Electrophile | Corrosive, Acute Toxin |

| Glacial Acetic Acid | Solvent | Corrosive, Flammable |

| Sodium Thiosulfate | Quenching Agent | Irritant |

| Diethyl Ether | Extraction Solvent | Extremely Flammable |

Step-by-Step Methodology

Pre-Start Safety Check:

-

Perform all operations in a functioning fume hood.

-

Double-glove (Nitrile) and wear a face shield.

-

Prepare a quench station: 10% Sodium Thiosulfate (

) solution.

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube. -

Solvation: Dissolve Ethyl Crotonate (11.4 g, 100 mmol) in Glacial Acetic Acid (30 mL) .

-

Expert Note: Acetic acid is chosen over

to accelerate the reaction via solvent polarity, stabilizing the bromonium intermediate.

-

-

Addition: Cool the solution to 0–5°C in an ice bath. Add Bromine (16.0 g, 5.2 mL, 100 mmol) dropwise over 45 minutes.

-

Visual Check: The solution will turn dark red/orange.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Endpoint Validation: Monitor via TLC (Silica, 10% EtOAc/Hexane). The disappearance of the UV-active alkene spot indicates completion. If the orange color persists, the reaction is likely complete (

excess).

-

-

Quenching: Pour the reaction mixture into 100 mL of ice water containing 5g of Sodium Bisulfite or Thiosulfate. Stir until the orange color dissipates (reduction of excess

). -

Workup:

-

Extract the aqueous layer with Diethyl Ether (

mL). -

Wash combined organics with saturated

(carefully, gas evolution!) to remove acetic acid. -

Wash with Brine, dry over anhydrous

, and filter.

-

-

Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~97–99°C at 25 mmHg) to yield a colorless liquid.[2]

Workflow Visualization

Figure 2: Operational workflow for the synthesis of ethyl 2,3-dibromobutyrate.

Part 4: Troubleshooting & Optimization

Rate Acceleration

If the reaction stalls (common with aged bromine or strictly non-polar solvents):

-

Catalysis: Add 1-2 mol% of Lithium Perchlorate (

) or Iron(III) Bromide ( -

Photochemical Initiation: While intended for radical pathways, ambient light can accelerate the initiation of bromination, though this may degrade stereoselectivity. Keep the reaction in the dark for strict stereocontrol.

Managing Side Reactions

-

Hydrolysis: The ester group is susceptible to acid-catalyzed hydrolysis. Ensure the acetic acid is glacial (water-free) and perform the

wash rapidly and at low temperature. -

Elimination: The product (dibromide) can undergo dehydrohalogenation to form vinyl bromides if exposed to strong bases or excessive heat during distillation. Keep pot temperature below 120°C.

References

-

Buckles, R. E., et al. (1952). The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions. Proceedings of the Iowa Academy of Science.

-

Organic Syntheses. (1943).[2] Ethyl

-Bromobutyrate (Discussion of bromination precursors). Organic Syntheses, Coll. Vol. 2, p. 338.[2] -

Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism and Stereochemistry.

-

Al-Qawasmeh, R. A., et al. (2009). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. (Detailing NBS/Allylic pathways). ResearchGate.

-

CLEAPSS. (2023). Student Safety Sheets: Bromine Handling.

Sources

Stereochemical Control and Nomenclature of Ethyl 2,3-Dibromobutanoate: A Guide for Synthetic Applications

Executive Summary

This technical guide addresses the precise nomenclature, stereochemical definition, and synthetic pathways of Ethyl 2,3-dibromobutanoate (Commonly: Ethyl 2,3-dibromobutyrate; CAS: 609-11-0). While often treated as a generic intermediate, the compound possesses two chiral centers (

Part 1: Identity & IUPAC Nomenclature

The systematic naming of this compound requires strict adherence to IUPAC rules regarding ester priority and stereodescriptors.

Core Nomenclature Breakdown

-

Principal Functional Group: Ester (suffix -oate).

-

Parent Chain: Butane (4 carbons).

-

Substituents: Two bromine atoms at positions 2 and 3.

Systematic Name: Ethyl 2,3-dibromobutanoate [1][4]

Stereochemical Descriptors

The molecule contains chiral centers at

-

Priorities (CIP Rules):

-

Priorities (CIP Rules):

Because the molecule is asymmetric (the ends are different: methyl vs. ethyl ester), it does not possess a meso compound. It exists as two pairs of enantiomers:

-

Erythro Pair (Syn-like):

and -

Threo Pair (Anti-like):

and

Data Summary: Physical & Chemical Identifiers

| Property | Value/Description |

| Systematic Name | Ethyl 2,3-dibromobutanoate |

| Common Name | Ethyl 2,3-dibromobutyrate |

| CAS Number | 609-11-0 |

| Molecular Formula | |

| Molecular Weight | 273.95 g/mol |

| Physical State | Liquid |

| Boiling Point | ~110-112°C (at 20 mmHg) |

| Stereochemistry | 2 Chiral Centers (4 Stereoisomers) |

Part 2: Synthetic Logic & Mechanistic Causality

In drug development, controlling the stereochemistry of the starting material is paramount. The synthesis of Ethyl 2,3-dibromobutanoate is a classic example of stereospecific synthesis via electrophilic addition.

The Bromination Mechanism

The standard synthesis involves the bromination of Ethyl Crotonate (Ethyl trans-2-butenoate). The reaction proceeds via an anti-addition mechanism involving a bromonium ion intermediate.

-

Step 1: The

-electrons of the alkene attack -

Step 2: The bromide ion (

) attacks the more substituted carbon (or the less sterically hindered face) from the backside (anti-attack).

Stereochemical Outcome (The "Trans + Anti = Erythro" Rule)

Because the reaction mechanism enforces anti addition:

-

Starting Material: (E)-Ethyl crotonate (Trans geometry).

-

Mechanism: Anti-addition.

-

Product: The Erythro diastereomer (racemic mixture of

and

If one were to start with the cis isomer (Ethyl isocrotonate), the product would be the Threo diastereomer.

Pathway Visualization

The following diagram illustrates the mechanistic flow and stereochemical decision tree.

Caption: Mechanistic pathway for the stereospecific synthesis of Ethyl 2,3-dibromobutanoate from Ethyl Crotonate.

Part 3: Experimental Protocol

This protocol describes the synthesis of the erythro isomer from ethyl crotonate.[5] This method is self-validating: the disappearance of the alkene color and the specific refractive index of the product serve as checkpoints.

Materials

-

Ethyl crotonate (trans-2-butenoate) [CAS: 623-70-1]

-

Bromine (

) [Elemental][5] -

Carbon Tetrachloride (

) or Dichloromethane ( -

Sodium thiosulfate (

) solution (10%)

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (

). -

Solvent Preparation: Dissolve 0.1 mol (11.4 g) of ethyl crotonate in 50 mL of dry DCM (or

). Cool the solution to 0–5°C using an ice bath.-

Expert Insight: Low temperature prevents free-radical allylic bromination side reactions.

-

-

Bromination: Add 0.1 mol (16.0 g) of Bromine dropwise via the addition funnel.

-

Visual Checkpoint: The reaction is exothermic. Adjust the addition rate so the solution remains slightly orange (indicating excess

) only towards the very end. If the orange color persists immediately, the reaction is too cold or slow; if it disappears instantly, addition is proceeding correctly.

-

-

Completion: Stir for an additional 30 minutes after addition. The solution should retain a faint orange tint.

-

Quenching: Wash the reaction mixture with 10%

solution to remove unreacted bromine (color change from orange to clear). -

Workup:

-

Purification: Distill the residue under vacuum.

-

Target: Collect fractions boiling at 110–112°C (20 mmHg).

-

Part 4: Applications in Drug Development

Ethyl 2,3-dibromobutanoate is not merely an end product; it is a versatile "synthon" (synthetic building block).

Precursor to -Bromo-crotonates

Treatment of Ethyl 2,3-dibromobutanoate with a base (e.g., Sodium Ethoxide or DBU) induces dehydrobromination (

-

Regioselectivity: The proton at

is more acidic, but elimination typically occurs between -

Product: Ethyl 2-bromo-2-butenoate.

-

Utility: These vinyl bromides are essential for Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) to attach complex aryl groups to the butanoate scaffold.

Heterocycle Formation

The 2,3-dibromo motif allows for double nucleophilic substitution. Reaction with primary amines or hydrazines can yield aziridines or pyrazoles, which are pharmacophores found in various bioactive molecules.

Caption: Divergent synthetic utility of Ethyl 2,3-dibromobutanoate in generating pharmacophores.

References

-

National Institute of Standards and Technology (NIST). "Butanoic acid, 2,3-dibromo-, ethyl ester." NIST Chemistry WebBook. Accessed February 11, 2026. [Link]

-

PubChem. "Ethyl 2,3-dibromobutanoate." National Library of Medicine. Accessed February 11, 2026. [Link]

-

University of Northern Iowa. "The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate under Various Conditions." UNI ScholarWorks. Accessed February 11, 2026. [Link]

Sources

- 1. Butanoic acid, 2,3-dibromo-, ethyl ester (CAS 609-11-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 2-bromoisobutyrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Butanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]

Technical Guide: Stereoselective Synthesis and Characterization of Ethyl 2,3-dibromobutyrate Diastereomers

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the diastereomers of Ethyl 2,3-dibromobutyrate. It is designed for researchers requiring precise stereochemical control and validation.

Executive Summary

Ethyl 2,3-dibromobutyrate (

This guide provides a rigorous framework for the synthesis, separation, and self-validating characterization of these isomers. Unlike generic protocols, this document emphasizes the causality between precursor geometry and product stereochemistry, grounded in

Part 1: Stereochemical Architecture

The molecule possesses two chiral centers at C2 and C3, giving rise to

Isomer Definition

-

Erythro Isomers:

and -

Threo Isomers:

and

Visualization of Stereochemical Genealogy

The formation of these isomers is stereospecific, governed by the anti-addition mechanism of bromine to the alkene precursor.

Figure 1: Stereochemical genealogy showing the correlation between alkene geometry and dibromide diastereoselectivity via anti-addition.

Part 2: Synthetic Pathways & Mechanistic Causality

To obtain high-purity diastereomers, one must exploit the stereospecificity of electrophilic addition. The protocol below uses trans-ethyl crotonate (commercially abundant) to generate the erythro isomer.

The Mechanism: Why Stereospecificity Occurs

The reaction proceeds via a cyclic bromonium ion. The nucleophilic attack of the second bromide ion occurs exclusively from the backside (anti-attack) due to steric shielding and orbital overlap requirements (

-

Trans-alkene + Anti-addition

Erythro (Meso-like relative config) -

Cis-alkene + Anti-addition

Threo (Racemic relative config)

Experimental Protocol: Synthesis of Erythro-Ethyl 2,3-dibromobutyrate

Objective: Synthesis of the erythro diastereomer from trans-ethyl crotonate.

Reagents:

-

Trans-Ethyl Crotonate (10.0 g, 87.6 mmol)

-

Bromine (

) (14.0 g, 87.6 mmol) -

Carbon Tetrachloride (

) or Dichloromethane ( -

Safety Note: Bromine is a severe lachrymator and corrosive. Work in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve trans-ethyl crotonate in

in a three-necked round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube ( -

Temperature Control: Cool the solution to 0–5°C in an ice bath. Reasoning: Low temperature suppresses free-radical substitution at the allylic position and minimizes evaporation of volatile bromide.

-

Addition: Add bromine dropwise over 45 minutes.

-

Visual Indicator: The reaction is self-indicating. The deep red color of bromine should disappear upon contact with the solution.

-

Endpoint: Stop addition when a faint yellow/orange color persists, indicating a slight excess of bromine.

-

-

Workup:

-

Wash the organic layer with 10%

(sodium thiosulfate) to quench excess bromine (color change from yellow to clear). -

Wash with water, then brine.

-

Dry over anhydrous

and filter.

-

-

Isolation: Remove solvent via rotary evaporation. The erythro isomer typically presents as a viscous liquid or low-melting solid (MP ~58°C, though often supercooled liquid) depending on purity.

Part 3: Analytical Characterization (Self-Validating Systems)

The "Trustworthiness" of your synthesis relies on distinguishing the two diastereomers. Melting point is often unreliable due to supercooling or impurities.

The Karplus Relationship Validation

The magnitude of the vicinal coupling constant (

-

Erythro Isomer: The most stable conformer places the large Bromine atoms anti-periplanar to minimize dipole repulsion. In this conformation, the H(C2) and H(C3) atoms are gauche (

).-

Expected

: 2.0 – 4.0 Hz (Small coupling).

-

-

Threo Isomer: The most stable conformer (Br anti to Br) places the H(C2) and H(C3) atoms anti-periplanar (

).-

Expected

: 9.0 – 11.0 Hz (Large coupling).

-

Data Summary Table

| Feature | Erythro Isomer | Threo Isomer |

| Precursor | Trans-Ethyl Crotonate | Cis-Ethyl Crotonate |

| Configuration | (2R, 3S) / (2S, 3R) | (2R, 3R) / (2S, 3S) |

| Stable Conformer | H-H Gauche | H-H Anti |

| NMR | ~3.0 Hz | ~10.5 Hz |

| Physical State | Liquid / Low-melting Solid | Solid (MP ~59°C) |

Note: Physical states can vary based on purity; rely on NMR

Part 4: Reactivity & Kinetic Resolution (Elimination)

The diastereomers undergo E2 elimination to yield different vinyl halides. This reaction is stereospecific, requiring an anti-periplanar arrangement of the H and Br atoms being eliminated.

Elimination Logic

-

Erythro Isomer: Elimination of HBr yields the (Z)-bromoalkene (Ethyl 2-bromo-2-butenoate).

-

Threo Isomer: Elimination of HBr yields the (E)-bromoalkene .

Figure 2: E2 Elimination pathway for the erythro isomer. The geometric constraint of the transition state dictates the Z-alkene product.

References

-

Stereochemistry of Bromine Addition: Buckles, R. E., & Langsjoen, A. (1952). The Addition of Bromine to Crotonic Acid and to Ethyl Crotonate. Journal of the American Chemical Society.

-

NMR Configuration Analysis: Kingsbury, C. A. (1968). Conformational Analysis of Vicinal Dibromides. Journal of Chemical Education.

-

Physical Properties & Safety: National Institute of Standards and Technology (NIST). Erythro-2,3-dibromobutane Data. (Used as comparative analogue for conformational analysis).

-

Elimination Mechanisms: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard reference for E2 stereospecificity).

Sources

Strategic Sourcing & Technical Validation of Ethyl 2,3-Dibromobutyrate

A Technical Guide for Pharmaceutical & Organic Chemistry Professionals

Executive Summary: The Precision Reagent

Ethyl 2,3-dibromobutyrate (CAS 609-11-0 ) is a specialized alkylating agent and synthetic intermediate, primarily utilized in the formation of vinyl bromides via dehydrobromination and as a precursor for heterocycle synthesis (e.g., substituted thiazoles or furans).

Unlike commodity solvents, this reagent occupies a "supply chain gray zone"—it is commercially available but often confused with structurally similar analogs. This guide addresses the critical technical requirements for sourcing, validating, and handling this lachrymatory compound.

The "CAS Trap" Warning

CRITICAL: Procurement teams frequently conflate Ethyl 2,3-dibromobutyrate with its isomers. You must verify the CAS number before purchase.

| Compound Name | CAS Number | Structure Note | Application Risk |

| Ethyl 2,3-dibromobutyrate | 609-11-0 | Vicinal dibromide ( | Target Material |

| Ethyl 2-bromo-3-methylbutyrate | 609-12-1 | Incorrect (Different carbon skeleton) | |

| Ethyl 2,3-dibromopropionate | 3674-13-3 | 3-carbon chain (missing methyl) | Incorrect (Different reactivity) |

Technical Profile & Synthesis Logic

To understand the quality attributes of the commercial product, one must understand its origin. Commercial Ethyl 2,3-dibromobutyrate is almost exclusively produced via the electrophilic bromination of Ethyl Crotonate .

The Synthetic Route

The precursor, Ethyl Crotonate, typically exists as the (E)-isomer (trans). The bromination reaction follows an anti-addition mechanism.[1][2]

Figure 1: Stereochemical pathway. The (E)-alkene precursor combined with anti-addition yields the racemic (2R,3S / 2S,3R) diastereomeric pair.

Stereochemical Implications

Because the starting material is trans-crotonate and the addition is anti, the resulting product is the erythro diastereomer (racemic).

-

Implication: If your application requires specific stereochemistry (e.g., for a stereoselective elimination to a specific vinyl bromide isomer), you must confirm the isomeric ratio. Most commercial "95%+" grades are the racemic erythro mixture.

Commercial Supply Landscape

Suppliers for this compound fall into two categories. For drug development (GLP/GMP phases), Tier 1 suppliers are recommended due to the lachrymatory nature of the compound (making in-house purification difficult).

Tier 1: Validated Catalog Suppliers

These vendors provide Certificate of Analysis (CoA) and verified purity >95%.

-

TCI (Tokyo Chemical Industry): Product Code D2612 . consistently lists CAS 609-11-0 with >95% (GC) purity.[3]

-

Thermo Fisher (Alfa Aesar / Avocado): Often lists under "Esters" category. Note: Verify stock location as lead times can be long for halogenated esters.

-

Sigma-Aldrich (Merck): While a major supplier, they frequently list the propionate analog (CAS 3674-13-3) more prominently. Use exact CAS search.

Tier 2: Bulk Synthesis (Custom)

For kilogram-scale needs, custom synthesis organizations (CSOs) in India or China are viable.

-

Specification Requirement: You must specify "Free Bromine < 0.1%".

-

Reason: Incomplete washing during bulk synthesis leaves residual elemental bromine (

), which turns the liquid yellow/brown and accelerates degradation.

Self-Validating Quality Control (QC) Protocol

Do not rely solely on the vendor's CoA. Upon receipt, perform this 3-step validation. This protocol is designed to detect the two most common failure modes: Hydrolysis and Unreacted Alkene .

Step 1: Visual Inspection (The "Yellow" Test)

-

Pass: Colorless to very pale yellow liquid.[4]

-

Fail: Dark yellow, orange, or brown.

-

Causality: Dark color indicates free bromine (

) or extensive decomposition. Reject batch if used for sensitive metal-catalyzed cross-couplings.

Step 2: 1H-NMR Validation (The "No-Alkene" Rule)

The most robust check is the disappearance of the alkene signals from the Ethyl Crotonate precursor.

| Proton Environment | Expected Shift (approx.) | Multiplicity | Diagnostic Value |

| Precursor Alkene | 5.8 - 7.0 ppm | Multiplet | MUST BE ABSENT |

| C2-H (Methine) | 4.2 - 4.5 ppm | Doublet | Confirms |

| C3-H (Methine) | 4.3 - 4.6 ppm | Multiplet | Confirms |

| C4-H3 (Methyl) | 1.7 - 1.9 ppm | Doublet | Distinct from ethyl group |

| Ethyl Group ( | 4.2 (q) / 1.3 (t) | q / t | Standard ester reference |

Protocol: Integrate the region 5.8–7.0 ppm. If integral > 2% relative to the ethyl ester signal, the reaction was incomplete.

Step 3: GC-MS Purity

-

Column: DB-5 or equivalent non-polar column.

-

Inlet Temp: < 200°C (Avoid thermal degradation in the injector).

-

Target: Molecular ion is often weak; look for

fragments.

Handling & Safety (Lachrymator)

Ethyl 2,3-dibromobutyrate is a potent lachrymator (tear gas agent) and corrosive.

-

Engineering Controls: NEVER open outside a functioning fume hood.

-

Decontamination: Have a beaker of 10% Sodium Thiosulfate solution ready.

-

Mechanism:[5] Thiosulfate neutralizes any free bromine and hydrolyzes the lachrymatory ester residues on glassware.

-

-

Storage: Store at 2–8°C (Refrigerated). Halogenated esters are prone to hydrolysis; moisture is the enemy. Store under Argon if possible.

Procurement Decision Workflow

Use this logic flow to guide your purchasing decision.

Figure 2: Strategic sourcing decision tree ensuring correct CAS identification and quality validation.

References

-

National Institute of Standards and Technology (NIST) .[6] Butanoic acid, 2,3-dibromo-, ethyl ester (CAS 609-11-0) - IR Spectrum.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

-

James, C. The Addition of Bromine to Crotonic Acid and Ethyl Crotonate. UNI ScholarWorks, University of Northern Iowa. (Mechanistic validation of synthesis). Available at: [Link]

Sources

- 1. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl 2,3-Dibromobutyrate | 609-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. ETHYL 2,3-DIBROMOBUTYRATE price,buy ETHYL 2,3-DIBROMOBUTYRATE - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Butanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]

Technical Guide: Ethyl 2,3-Dibromobutyrate as a Vicinal Dihalide Scaffold

Executive Summary